Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
Description
The exact mass of the compound Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIRWYMANRZZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044603 | |
| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044603 | |
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Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanenitrile, 3-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17209-72-2 | |
| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17209-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017209722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: Q2N2Q2CN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-[bis(2-hydroxyethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Cyanoethyl)diethanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANENITRILE, 3-(BIS(2-HYDROXYETHYL)AMINO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1W1EN3520 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical Properties of Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
PART 1: CRITICAL IDENTIFICATION NOTE
⚠️ IMPORTANT TECHNICAL CLARIFICATION: CAS NUMBER DISCREPANCY
The CAS number 4039-32-1 is frequently misattributed in general databases. Officially, CAS 4039-32-1 corresponds to Lithium bis(trimethylsilyl)amide (LiHMDS) , a strong non-nucleophilic base used in organic synthesis.
The chemical structure Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (also known as N-(2-Cyanoethyl)diethanolamine) corresponds to CAS 17209-72-2 .
[1][2][3] This guide strictly covers the properties, synthesis, and applications of the Nitrile/Amine/Alcohol hybrid: 3-(bis(2-hydroxyethyl)amino)propanenitrile (CAS 17209-72-2).
Technical Guide for Research & Development
Executive Summary & Physicochemical Profile
Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is a trifunctional intermediate featuring a nitrile group, a tertiary amine, and two primary hydroxyl groups.[1] This unique "Y-shaped" architecture makes it a versatile coupling agent in the synthesis of azo dyes, a cross-linker in polyurethane chemistry, and a precursor for complex pharmaceutical dendrimers.
Its high polarity and water solubility stem from the dual hydroxyl "tails," while the nitrile "head" provides a gateway to carboxylic acids, amides, or propylamines via reduction or hydrolysis.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |
| Common Synonyms | N-(2-Cyanoethyl)diethanolamine; 3-[Bis(2-hydroxyethyl)amino]propionitrile | |
| CAS Number | 17209-72-2 | See Critical Note above |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Viscous, colorless to pale yellow liquid | Hygroscopic |
| Density | 1.10 – 1.13 g/cm³ | @ 20°C |
| Boiling Point | ~366°C (Predicted) / Decomposes | Typically distilled under high vacuum (>170°C @ reduced pressure) |
| Solubility | Miscible in water, ethanol, acetone | Insoluble in non-polar alkanes (hexane) |
| pKa | ~8.5 (Amine) | Estimated based on N-alkyl diethanolamine analogs |
Synthetic Methodology: The Aza-Michael Addition
The industrial and laboratory standard for producing this compound is the Aza-Michael addition of diethanolamine to acrylonitrile. This reaction is atom-economic (100% atom efficiency) and typically requires no solvent or catalyst if temperature is controlled, though mild basic catalysis can accelerate kinetics.
Experimental Protocol (Standardized)
-
Reagents: Diethanolamine (1.0 eq), Acrylonitrile (1.05 eq - slight excess).
-
Setup: 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer.
-
Procedure:
-
Charge Diethanolamine into the flask.
-
Heat to 30–40°C .
-
Add Acrylonitrile dropwise. Caution: Reaction is exothermic. Maintain internal temperature below 50°C to prevent polymerization of acrylonitrile.
-
Post-addition, stir at 40–60°C for 2–4 hours to ensure completion.
-
-
Purification: Remove excess acrylonitrile via rotary evaporation under reduced pressure. The residue is typically pure enough (>95%) for downstream applications.
Visualization: Synthesis Pathway
Figure 1: The Aza-Michael addition pathway. The secondary amine of diethanolamine acts as the nucleophile attacking the β-carbon of acrylonitrile.
Chemical Reactivity & Transformations
The molecule's utility lies in its trifunctionality . Researchers can selectively manipulate the nitrile group while leaving the hydroxyls intact, or vice versa.
A. Nitrile Group Transformations
The nitrile (-CN) is the primary reactive site for chain extension and functional group interconversion.
-
Hydrolysis:
-
Acidic (HCl/H₂O): Yields 3-[bis(2-hydroxyethyl)amino]propanoic acid (an amino acid analog).
-
Basic (NaOH/H₂O): Yields the carboxylate salt.
-
Mechanism:[4] The nitrile nitrogen is protonated (acid) or attacked by hydroxide (base), passing through an amide intermediate.
-
-
Hydrogenation (Reduction):
-
Catalytic hydrogenation (Raney Ni or Pd/C, H₂) converts the nitrile to a primary amine, yielding N,N-bis(2-hydroxyethyl)-1,3-propanediamine . This is a critical curing agent for epoxy resins.
-
B. Hydroxyl Group Transformations
The two primary hydroxyl (-OH) groups allow the molecule to act as a diol.
-
Esterification: Reaction with carboxylic acids or anhydrides to form diesters.
-
Polyurethane Formation: Reaction with diisocyanates (e.g., TDI, MDI) to form polyurethane networks. The tertiary amine in the backbone can provide autocatalytic activity for the urethane reaction.
Visualization: Reactivity Network
Figure 2: Functional group transformations. The nitrile allows for vertical integration into acids/amines, while hydroxyls enable lateral polymerization.
Key Applications in R&D and Industry
Azo Dye Synthesis (Coupling Component)
In the textile industry, this compound is a vital "coupler." The aromatic diazonium salts (derived from anilines) attack the electron-rich system. While this specific aliphatic nitrile is not the coupler itself, it is often reacted with anilines to form N-cyanoethyl-N-hydroxyethyl anilines , which are standard coupling components for Disperse Red and Blue dyes. The cyanoethyl group improves the dye's sublimation fastness on polyester fibers.
Pharmaceutical Intermediates
The hydrolyzed form (the propanoic acid derivative) serves as a building block for biologically active molecules. The "nitrogen mustard" structural motif (bis-hydroxyethyl amine) is a precursor to certain alkylating agents, although the cyanoethyl derivative itself is generally stable and used to modulate solubility in drug delivery systems.
Polymer Curing & Crosslinking
-
Epoxy Curing: The reduced diamine derivative is a faster curing agent than standard amines due to the internal hydroxyls accelerating the ring opening of epoxides.
-
Polyurethanes: Used as a chain extender that introduces a tertiary amine site, which can improve the dyeability of the final fiber or act as an internal catalyst.
Safety & Handling Protocols
While less volatile than acrylonitrile, this compound handles with specific hazards due to its nitrile and amine functionality.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
-
Storage: Hygroscopic. Store in tightly sealed containers under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which may induce hydrolysis). Avoid heating above 150°C without stabilization, as retro-Michael addition can release toxic acrylonitrile.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96132: Propanenitrile, 3-[bis(2-hydroxyethyl)amino]-. Available at: [Link]
- Organic Syntheses.Cyanoethylation of Amines: General Procedures. (Historical reference for Michael Addition conditions).
-
European Chemicals Agency (ECHA). Registration Dossier: 3-[bis(2-hydroxyethyl)amino]propanenitrile. CAS 17209-72-2.[1][2][3][][6][7][8][9][10]
-
BOC Sciences. Product Data Sheet: N-(2-Cyanoethyl)diethanolamine (CAS 17209-72-2).[][8][9] Physical constants and solubility data.[11][12]
- Thermo Fisher Scientific.Safety Data Sheet (SDS): 3-Aminopropionitrile derivatives. (General handling for cyanoethyl amines).
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 7. AB140375 | CAS 17209-72-2 – abcr Gute Chemie [abcr.com]
- 8. CAS NO. 17209-72-2 | N-(2-CYANOETHYL)DIETHANOLAMINE | C7H14N2O2 [localpharmaguide.com]
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An In-depth Technical Guide to the Solubility of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile in Aqueous and Organic Solvents
Abstract
Introduction: The Significance of Solubility Data
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and formulation is intrinsically linked to its solubility profile. Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development for several reasons:
-
Reaction Kinetics and Purity: In chemical synthesis, the solubility of reactants in a given solvent dictates the reaction rate and can influence the formation of byproducts, thereby affecting the purity of the final compound.
-
Formulation Development: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability. A poorly soluble compound will exhibit low absorption and, consequently, limited therapeutic efficacy.
-
Process Chemistry: In industrial settings, solubility data is essential for designing efficient extraction, crystallization, and purification processes.
Given the importance of this parameter, this guide aims to equip researchers with the foundational knowledge and practical methodologies to understand and determine the solubility of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile.
Physicochemical Properties and Predicted Solubility Profile
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile possesses a unique molecular structure that provides strong indicators of its solubility behavior.
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | 3-[bis(2-hydroxyethyl)amino]propanenitrile | PubChem[1] |
| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |
| XLogP3-AA (Predicted) | -1.4 | PubChem[1] |
The presence of two hydroxyl (-OH) groups and a tertiary amine group allows for significant hydrogen bonding with polar solvents. The nitrile (-C≡N) group also contributes to the molecule's polarity. The predicted XLogP3-AA value of -1.4 indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents.[1]
Based on the principle of "like dissolves like," we can predict the solubility of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile in various solvents.[2][3] Polar molecules dissolve well in polar solvents, while non-polar molecules dissolve in non-polar solvents.[2][4]
Table 2: Predicted Qualitative Solubility of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Soluble | The two hydroxyl groups and the tertiary amine can form strong hydrogen bonds with water molecules.[3] |
| Methanol (CH₃OH) | Polar Protic | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, similar to water.[2] |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Ethanol's polarity and ability to hydrogen bond suggest good solubility.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar organic compounds.[5][6] |
| Acetone (C₃H₆O) | Polar Aprotic | Sparingly Soluble to Soluble | Acetone is less polar than the aforementioned solvents, which might result in slightly lower but still significant solubility. |
| Dichloromethane (CH₂Cl₂) | Non-polar | Sparingly Soluble to Insoluble | As a non-polar solvent, it is not expected to effectively solvate the highly polar N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile. |
| Hexane (C₆H₁₄) | Non-polar | Insoluble | Hexane is a non-polar hydrocarbon and is a poor solvent for polar compounds.[2] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
While predictions provide a useful starting point, experimental determination is essential for obtaining accurate solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9][10]
Causality Behind Experimental Choices
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key experimental choices are made to ensure the validity of the results:
-
Excess Solid: An excess amount of the solid compound is used to ensure that the solution becomes saturated.
-
Prolonged Equilibration: The mixture is agitated for an extended period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[7]
-
Temperature Control: Solubility is temperature-dependent; therefore, the experiment must be conducted at a constant and accurately controlled temperature.[4]
-
Phase Separation: After equilibration, the undissolved solid must be completely separated from the saturated solution without altering the equilibrium. This is typically achieved through centrifugation followed by filtration.
-
Accurate Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Step-by-Step Protocol
Materials:
-
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile (solid form)
-
Solvent of interest (e.g., water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Autosampler vials for HPLC analysis
-
Calibrated analytical balance
-
HPLC system with UV detector
Procedure:
-
Preparation of Vials: Add an excess amount of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile to a glass vial. The exact amount should be enough to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the mixture to shake for at least 24 hours to reach equilibrium.[7]
-
Phase Separation (Centrifugation): After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the undissolved solid.
-
Phase Separation (Filtration): Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step removes any remaining microscopic particles.
-
Sample Dilution: If necessary, dilute the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Visualizing the Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Intermolecular Interactions Governing Solubility.
As illustrated, the multiple hydrogen bond donor and acceptor sites on N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile facilitate strong interactions with polar protic solvents like water. These favorable solute-solvent interactions overcome the solute-solute and solvent-solvent interactions, leading to dissolution. In contrast, with a non-polar solvent like hexane, the only significant intermolecular forces are weak London dispersion forces, which are insufficient to break the strong intermolecular forces between the polar solute molecules.
Conclusion and Future Directions
This technical guide has provided a thorough, albeit qualitative, assessment of the solubility of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile based on its molecular structure and the fundamental principles of solubility. While quantitative data remains to be experimentally determined, the information and detailed protocol provided herein empower researchers to accurately measure this critical parameter. For those in drug development and chemical research, the experimental determination of solubility is a non-negotiable step. The robust shake-flask method detailed in this guide provides a clear and reliable pathway to obtaining this essential data, paving the way for successful formulation and process development. Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive and quantitative solubility profile.
References
-
PubChem. (n.d.). Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved February 13, 2026, from [Link]
-
Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 13, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 13, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 13, 2026, from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 13, 2026, from [Link]
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Toxicity profile and handling of Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
Title: Technical Guide: Toxicity Profile and Safe Handling of 3-(Bis(2-hydroxyethyl)amino)propanenitrile
Executive Summary
3-(Bis(2-hydroxyethyl)amino)propanenitrile (CAS: 17209-72-2) is a bifunctional intermediate used primarily in the synthesis of disperse dyes, polymers, and potentially as a pharmaceutical building block. While often perceived as a stable tertiary amine, its toxicity profile is dominated by two critical factors: severe ocular corrosivity and thermal instability leading to retro-Michael decomposition .
This guide synthesizes the compound’s toxicological risks with a specific focus on its structural relationship to osteolathyrogens (connective tissue toxins) and its potential to revert to Acrylonitrile —a known carcinogen—under thermal or basic stress.
Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 17209-72-2 |
| IUPAC Name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile |
| Synonyms | N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile; 3,3'-Iminodipropionitrile derivative |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous liquid (colorless to pale yellow) |
| Solubility | Miscible with water, alcohols, and polar aprotic solvents (due to hydrophilic -OH groups).[1] |
| Key Functional Groups | Nitrile (-CN), Tertiary Amine, Primary Hydroxyls |
Toxicity Profile
Acute Toxicity & Irritation
The compound exhibits a "Triad of Hazard" typical of functionalized aminonitriles:
-
Oral/Dermal/Inhalation: Classified as Harmful (Category 4) . The presence of the hydrophilic hydroxyethyl tails facilitates rapid systemic absorption through mucous membranes and compromised skin.
-
Ocular Corrosivity (H318): This is the most immediate acute hazard. The basicity of the tertiary amine combined with the solvent properties of the nitrile group can cause irreversible corneal damage .
Systemic & Chronic Risks (The "Structural Alert")
For drug development professionals, two specific mechanistic risks must be evaluated:
A. Osteolathyrism Potential (Structural Alert)
The compound is a derivative of
-
Risk Assessment: While tertiary amines are generally less active lathyrogens than primary amines (like BAPN), metabolic dealkylation (loss of hydroxyethyl groups) in vivo could regenerate the active primary aminopropionitrile pharmacophore.
-
Implication: Chronic exposure may theoretically weaken connective tissue (bone deformities, aortic aneurysm).
B. Cyanide Metabolism
Like many aliphatic nitriles, this compound can undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions (
-
symptoms: Delayed metabolic acidosis, hypoxia.
Aquatic Toxicity
-
Classification: Toxic to aquatic life with long-lasting effects (H411).
-
Fate: Due to high water solubility, spills present a high risk of rapid dispersion in water tables, necessitating immediate containment.
Process Safety: The Retro-Michael Hazard
The most overlooked hazard in handling this compound is its thermal instability . It is synthesized via the Michael addition of diethanolamine to acrylonitrile. This reaction is reversible.
The Hazard: Heating 3-(bis(2-hydroxyethyl)amino)propanenitrile, especially in the presence of a base or during distillation, can trigger a Retro-Michael Addition , releasing Acrylonitrile (Carcinogen 1B, highly volatile, flash point -1°C).
DOT Diagram: Retro-Michael Decomposition Pathway
Caption: Thermal decomposition pathway regenerating toxic precursors.
Safe Handling & Experimental Protocols
Engineering Controls
-
Ventilation: All operations must be performed in a certified chemical fume hood. The potential release of acrylonitrile vapor requires a hood with a face velocity of >100 fpm.
-
Temperature Control: Avoid heating above 80°C unless in a closed, pressure-rated system. Never distill to dryness.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for protection against this compound and its decomposition products.[5][6]
| PPE Category | Recommendation | Rationale |
| Gloves (Splash) | Double-glove: Nitrile (inner) + Laminate (outer) | Nitrile rubber has poor permeation resistance to acrylonitrile and amino-nitriles (<15 min breakthrough). |
| Gloves (Immersion) | Butyl Rubber or Silver Shield/4H® | Required for prolonged handling or cleanup. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate due to the risk of irreversible corneal damage (H318). |
| Respiratory | ABEK-P3 Filter (or supplied air) | Required if fume hood containment is breached; specifically for organic vapors and amines. |
Experimental Workflow: Safe Synthesis/Usage
Caption: Decision logic for safe handling, emphasizing thermal constraints.
Emergency Response
-
Eye Contact (Critical): Immediate irrigation with water for minimum 30 minutes . Do not wait for medical personnel. The high pH and solvent action cause rapid penetration.
-
Skin Contact: Remove contaminated clothing immediately. Wash with soap and water. If signs of cyanosis (blue lips/nails) appear, administer 100% oxygen.
-
Spill Cleanup:
-
Evacuate area (risk of acrylonitrile vapors).
-
Absorb with inert material (vermiculite).
-
Do not use sawdust or organic absorbents (fire risk).
-
Wash area with dilute bleach (sodium hypochlorite) to oxidize residual traces, but ensure good ventilation (chloramine risk).
-
References
-
PubChem. (2025). Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (CAS 17209-72-2).[1][7][8] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-[bis(2-hydroxyethyl)amino]propionitrile. [Link][7]
-
Smiley, J. D., et al. (1962). Collagen Metabolism in Osteolathyrism. Journal of Experimental Medicine. (Foundational text on BAPN mechanism). [Link]
-
Organic Syntheses. (1947).
-Aminopropionitrile and bis-( -cyanoethyl) amine. Coll. Vol. 3, p. 34. (Describes the Michael addition and reversibility). [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- | C7H14N2O2 | CID 96132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 17209-72-2|3-(Bis(2-hydroxyethyl)amino)propanenitrile|BLD Pharm [bldpharm.com]
Reactivity of nitrile group in bis(2-hydroxyethyl)amino propanenitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Bis(2-hydroxyethyl)amino Propanenitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group within the bis(2-hydroxyethyl)amino propanenitrile molecule (CAS RN: 17209-72-2). This molecule, possessing a unique combination of a tertiary amine, two primary hydroxyl groups, and a nitrile, presents a fascinating case study in intramolecular interactions and their influence on reaction pathways. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the factors governing the transformation of the nitrile moiety. We will explore the three primary classes of nitrile reactions—hydrolysis, reduction, and cycloaddition—with a special focus on how the proximate functional groups modulate reactivity.
Molecular Architecture and Its Implications
Bis(2-hydroxyethyl)amino propanenitrile, with the IUPAC name 3-[bis(2-hydroxyethyl)amino]propanenitrile, is a multifunctional organic compound.[1] Its structure is characterized by a central tertiary nitrogen atom connected to two hydroxyethyl arms and a propylnitrile chain.
Key Structural Features:
-
Nitrile Group (-C≡N): The primary site of reactivity, characterized by a strong dipole and an electrophilic carbon atom, making it susceptible to nucleophilic attack.[2][3]
-
Tertiary Amine (-N(CH₂CH₂OH)₂): Acts as a Lewis base and an electron-donating group. Its proximity to the nitrile group can exert significant electronic and steric influence. It can also serve as an intramolecular catalyst.
-
Hydroxyl Groups (-OH): These groups can participate in hydrogen bonding, act as nucleophiles under certain conditions, and influence the molecule's solubility and overall reactivity.
The interplay of these functional groups is critical. The tertiary amine can be protonated in acidic media, altering the electronic landscape of the entire molecule. Conversely, the hydroxyl groups could, in principle, participate in intramolecular cyclization reactions with the nitrile group under specific catalytic conditions.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that converts them into amides and subsequently into carboxylic acids.[4] This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[2][5][6] The resulting intermediate, an imidic acid, then tautomerizes to an amide.[7] With continued heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[8]
In the case of bis(2-hydroxyethyl)amino propanenitrile, the tertiary amine will also be protonated, forming an ammonium salt. This has a profound effect, as the now positively charged amino group acts as a strong electron-withdrawing group, which may slow down the initial protonation of the nitrile nitrogen.
Logical Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[7][9] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid.[9] Tautomerization follows to produce the amide.[9][10] Vigorous reaction conditions (e.g., prolonged heating) will drive the subsequent hydrolysis of the amide to a carboxylate salt.[10] An acidic workup is then required to obtain the final carboxylic acid.[10]
The presence of the bis(2-hydroxyethyl)amino group is less likely to interfere sterically and does not possess a charge under basic conditions, so the reaction is expected to proceed as with typical alkylnitriles.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of bis(2-hydroxyethyl)amino propanenitrile in a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material. The evolution of ammonia gas indicates the hydrolysis of the intermediate amide.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Acidification: Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) to a pH of ~2. This will protonate the carboxylate to form the carboxylic acid and also protonate the tertiary amine.
-
Isolation: The product can be isolated by extraction with a suitable organic solvent or by other purification techniques like chromatography.
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Strong Acid (H₂SO₄, HCl) | Strong Base (NaOH, KOH) |
| Initiation | Protonation of Nitrile N | Nucleophilic attack by OH⁻ |
| Intermediate | Amide | Amide / Carboxylate Salt |
| Final Product | Carboxylic Acid | Carboxylic Acid (after workup) |
| Key Consideration | Protonation of tertiary amine | Formation of carboxylate salt |
Reduction of the Nitrile Group
The reduction of nitriles is an atom-economic and efficient route to synthesize primary amines.[11] This transformation can be achieved using metal hydrides or catalytic hydrogenation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2][12][13] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[2] This process occurs twice, first forming an imine anion intermediate and then a dianion, which upon aqueous workup are protonated to yield the primary amine.[2][14]
Causality: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the stable carbon-nitrogen triple bond. The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or THF to prevent the violent reaction of LiAlH₄ with water.
Mechanism of LiAlH₄ Reduction
Caption: Reduction of a nitrile to a primary amine using LiAlH₄.
Catalytic Hydrogenation
Catalytic hydrogenation is often the most economical method for the large-scale production of primary amines from nitriles.[15][16] This reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.[12]
Catalyst Choice:
-
Raney Nickel: A common and cost-effective choice.
-
Palladium (Pd) or Platinum (Pt): Highly active catalysts, often supported on carbon (Pd/C).[12]
A significant challenge in catalytic hydrogenation is the potential for over-alkylation. The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and even tertiary amines as byproducts.[15] The choice of catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired primary amine.[15]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add a solution of bis(2-hydroxyethyl)amino propanenitrile in a suitable solvent (e.g., ethanol or THF).
-
Catalyst: Add the catalyst (e.g., 5-10 mol% Raney Nickel or 10% Pd/C) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 30-50 atm).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until hydrogen uptake ceases.
-
Workup: Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
| Method | Reagent(s) | Product | Advantages | Disadvantages |
| Metal Hydride | 1. LiAlH₄ 2. H₂O | Primary Amine | High yield, reliable | Requires anhydrous conditions, stoichiometric waste |
| Catalytic | H₂, Metal Catalyst (Ni, Pd, Pt) | Primary Amine | Economical, scalable | Risk of over-alkylation, requires pressure equipment |
| Partial Reduction | DIBAL-H | Aldehyde | Selective for aldehydes | Requires careful stoichiometry and low temp. |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a powerful method for synthesizing heterocyclic compounds. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles.[17]
[3+2] Cycloaddition with Azides
This reaction involves treating the nitrile with an azide (e.g., sodium azide in the presence of a Lewis acid or an organotin azide) to form a five-membered tetrazole ring. Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
The mechanism is a concerted [3+2] cycloaddition where the 1,3-dipolar azide adds across the nitrile's pi system. The reaction often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate.
[3+2] Cycloaddition of Nitrile and Azide
Sources
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- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
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- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Hydrolysis of 3-(bis(2-hydroxyethyl)amino)propanenitrile to 3-(bis(2-hydroxyethyl)amino)propanoic Acid
Abstract & Scope
This guide details the synthetic protocol for converting 3-(bis(2-hydroxyethyl)amino)propanenitrile (the Michael adduct of diethanolamine and acrylonitrile) into its corresponding carboxylic acid, 3-(bis(2-hydroxyethyl)amino)propanoic acid .
This molecule is a structural analog of BICINE (a Good's buffer) and serves as a critical intermediate in the synthesis of zwitterionic surfactants, polyurethane precursors, and pH buffering agents.
Key Technical Challenges Addressed:
-
Retro-Michael Instability: Mitigating the risk of reverse Michael addition which occurs readily under basic conditions.
-
Zwitterion Isolation: Overcoming the high water solubility of the product to achieve effective salt removal and crystallization.
-
Safety: Handling highly toxic acrylonitrile precursors.[1]
Mechanistic Analysis & Strategic Choice
Reaction Pathway
The transformation involves the hydrolysis of a nitrile group (
Chemical Structure:
-
Reactant:
-
Product:
Critical Decision: Acid vs. Base Hydrolysis
While nitriles can theoretically be hydrolyzed under both acidic and basic conditions, Acid Hydrolysis (HCl) is the strictly recommended route for this specific molecule.
-
Risk of Base Hydrolysis:
-amino nitriles are susceptible to Retro-Michael Addition in alkaline environments.[2] Heating 3-(bis(2-hydroxyethyl)amino)propanenitrile with NaOH often leads to the cleavage of the C-N bond, reverting the molecule back to diethanolamine and acrylonitrile (or acrylate polymers), severely reducing yield. -
Stability in Acid: The protonation of the tertiary amine in acidic media (
) stabilizes the C-N bond, preventing the retro-Michael pathway and ensuring high conversion to the amino acid.
Experimental Protocol
Safety Pre-Requisites
-
Acrylonitrile Warning: If synthesizing the starting material in situ, note that acrylonitrile is a volatile carcinogen and highly flammable. All operations must occur in a functioning fume hood.
-
HCl Handling: Concentrated HCl poses inhalation and contact hazards.[1][3] Use acid-resistant gloves and eye protection.
Materials
-
Starting Material: 3-(bis(2-hydroxyethyl)amino)propanenitrile (Synthesis described in Step 1 if starting from raw materials).
-
Reagents: Hydrochloric Acid (37%, ACS Grade), Diethanolamine (if starting de novo), Acrylonitrile (if starting de novo).
-
Solvents: Ethanol (absolute), Acetone (antisolvent), Deionized Water.
-
Purification: Strong Cation Exchange Resin (e.g., Dowex 50W-X8, H+ form).
Step-by-Step Procedure
Step 1: Synthesis of the Nitrile Precursor (Michael Addition)
Skip this step if you already have the isolated nitrile.
-
Setup: Charge a 3-neck round-bottom flask with Diethanolamine (1.0 eq) . Equip with a reflux condenser, dropping funnel, and thermometer.
-
Cooling: Cool the flask to 0–5°C using an ice bath.
-
Addition: Add Acrylonitrile (1.05 eq) dropwise over 60 minutes.
-
Critical: Maintain internal temperature below 20°C to prevent polymerization.[3] The reaction is highly exothermic.
-
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Validation: Reaction is complete when the secondary amine peak disappears in IR/NMR.
-
Step 2: Acid Hydrolysis (The Core Transformation)
-
Acidification: To the crude nitrile (or isolated oil), add Concentrated HCl (37%) (4.0 equivalents relative to nitrile).
-
Note: The amine will protonate immediately; excess acid is required for nitrile hydrolysis.
-
-
Reflux: Heat the mixture to reflux (~100°C) for 4–6 hours .
-
Observation: Ammonium chloride (
) may precipitate or the solution may darken slightly.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or HPLC.[1][2][3] The nitrile peak will vanish, replaced by the acid peak.
-
Concentration: Evaporate the reaction mixture to dryness under reduced pressure (Rotavap) to remove excess HCl and water. The residue is a viscous syrup containing the Product Hydrochloride Salt and Ammonium Chloride .
Step 3: Isolation of the Free Zwitterion (Desalting)
Direct crystallization is difficult due to
-
Resin Preparation: Pack a column with Strong Cation Exchange Resin (H+ form) .[1]
-
Loading: Dissolve the crude syrup in minimal water and load onto the column.
-
Washing: Wash the column with Deionized Water until the eluent pH is neutral (removes unbound impurities).
-
Elution: Elute with 1M Aqueous Ammonia (
) .-
Differentiation: The amino acid is displaced as the pH rises. Collect fractions that react with Ninhydrin (purple spot).
-
-
Final Isolation:
Analytical Data & Validation
| Parameter | Expected Value / Observation |
| Appearance | White crystalline powder (hygroscopic) |
| Melting Point | 140–145°C (Decomposes) |
| Solubility | Highly soluble in water; Insoluble in ether/hexane |
| IR Spectrum | Broad -OH/-NH band (2500-3300 cm⁻¹); C=O stretch (1710-1730 cm⁻¹) |
| 1H NMR (D2O) |
Visualization of Workflows
Reaction Scheme & Logic
Figure 1: Reaction pathway highlighting the stability advantage of the acid hydrolysis route.
Purification Workflow
Figure 2: Isolation strategy to separate the zwitterionic product from inorganic salts.
References
-
Preparation of Carboxylic Acids via Nitrile Hydrolysis. Moodle / Tel Aviv University. [Link]
-
Retro-Michael Instability of Maleimide and Michael Adducts. National Institutes of Health (PMC). [Link]
-
Synthesis of beta-Amino Acids (Organic Syntheses). Organic Syntheses, Coll. Vol. 3, p. 34. [Link]
-
Properties of N-(2-hydroxyethyl)-beta-alanine. PubChem. [Link][8]
-
Acrylonitrile Handling and Reactions. IGTPAN Technical Bulletin. [Link]
Sources
- 1. JP4288518B2 - Lactone-containing compound, polymer compound, resist material, and pattern forming method - Google Patents [patents.google.com]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP4893580B2 - Sulfonium salt and polymer compound having polymerizable anion, resist material and pattern forming method - Google Patents [patents.google.com]
- 4. US3897382A - Method for the acid hydrolysis of acrylonitrile containing polymers, hydrogels and fibers of products prepared by said method - Google Patents [patents.google.com]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105503625A - Method for synthesizing diethanolamine acrylate compounds - Google Patents [patents.google.com]
- 7. CN105503625A - Method for synthesizing diethanolamine acrylate compounds - Google Patents [patents.google.com]
- 8. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile as a Versatile Polymer Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile is a multifunctional molecule poised for significant utility in polymer chemistry, particularly as a crosslinking agent. Its unique structure, featuring two primary hydroxyl groups and a nitrile group, offers multiple pathways for covalent bond formation, enabling the creation of robust and tailored three-dimensional polymer networks. This document provides a comprehensive guide to the application of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile in polymer crosslinking, with a focus on the synthesis of hydrogels for biomedical applications.
The dual hydroxyl (-OH) functionalities allow for classic crosslinking reactions with polymers containing complementary groups, such as isocyanates, epoxides, or carboxylic acids (through esterification). The presence of the nitrile (-C≡N) group, while less reactive, opens possibilities for more complex, stimuli-responsive, or secondary crosslinking mechanisms. This versatility makes N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile an attractive candidate for the development of advanced materials with tunable mechanical properties, swelling behavior, and degradation kinetics.
Molecular Structure and Properties
A clear understanding of the molecular structure is paramount to harnessing its crosslinking potential.
Caption: Chemical structure of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile.
Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile
| Property | Value | Source |
| Molecular Formula | C7H14N2O2 | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | 3-[bis(2-hydroxyethyl)amino]propanenitrile | [1] |
| CAS Number | 17209-72-2 | [2] |
Mechanism of Action as a Crosslinker
The primary mechanism by which N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile functions as a crosslinker is through the reaction of its two hydroxyl groups. These hydroxyl groups can react with various functional groups present on polymer chains to form stable covalent bonds. For instance, in the context of polyurethane formation, the hydroxyl groups react with isocyanate groups. In polyester synthesis, they react with carboxylic acid or acyl chloride groups.
The nitrile group can also participate in crosslinking reactions, although this is less common and often requires more specific reaction conditions. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in further crosslinking reactions. Alternatively, it can undergo reactions with other functional groups under specific catalytic conditions. The presence of the tertiary amine can also influence the reaction kinetics, potentially acting as a catalyst in certain polymerization reactions.
Caption: Workflow for PHEMA hydrogel synthesis.
Safety and Handling
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile is a promising crosslinking agent for the development of advanced polymer networks. Its di-hydroxyl functionality allows for straightforward incorporation into various polymer systems, while the nitrile group offers potential for further chemical modification. The protocol provided for the synthesis of PHEMA hydrogels serves as a starting point for researchers to explore the utility of this versatile crosslinker in creating materials for a wide range of applications, particularly in the biomedical field. By systematically varying the concentration of N,N-Bis(2-hydroxyethyl)-3-aminopropionitrile, researchers can precisely tune the properties of the resulting polymers to meet specific performance requirements.
References
-
Gelest, Inc. N,N-BIS(2-HYDROXYETHYL)-3-AMINOPROPYLTRIETHOXYSILANE, 62% in ethanol. [Link]
-
Caliari, S. R., & Burdick, J. A. (2016). Chemical and Biological Engineering Strategies to Make and Modify Next-Generation Hydrogel Biomaterials. PMC. [Link]
-
Di Cristo, F., Bories, C., Gherardi, M., & Laurita, R. (2022). Green Chemistry Principles for Nano- and Micro-Sized Hydrogel Synthesis. PMC. [Link]
-
Schädel, N., Gebhardt, J., Löffler, M., Garnier, D., & Laschat, S. (2019). Rotational barriers of carbamate-protected amine crosslinkers for hydrogels: A combined experimental and computational study. Journal of Physical Organic Chemistry. [Link]
-
Ferreira, F. P. A., et al. (2022). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry. [Link]
-
Reigle, K. L., et al. (2016). β-Aminopropionitrile-Induced Reduction in Enzymatic Crosslinking Causes In Vitro Changes in Collagen Morphology and Molecular Composition. PMC. [Link]
-
Nita, L. E., Chiriac, A. P., & Nistor, M. T. (2013). Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. MDPI. [Link]
-
PubChem. Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-. [Link]
-
Peppas, N. A., Moynihan, H. J., & Lucht, L. M. (1985). The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels. Journal of Biomedical Materials Research. [Link]
-
Utech, S., & Boccaccini, A. R. (2016). Bioactive Interpenetrating Hydrogel Networks Based on 2-Hydroxyethyl Methacrylate and Gelatin Intertwined with Alginate and Dopped with Apatite as Scaffolding Biomaterials. MDPI. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Aza-Michael Addition for 3-(bis(2-hydroxyethyl)amino)propanenitrile
Introduction & Reaction Overview
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-(bis(2-hydroxyethyl)amino)propanenitrile via the aza-Michael addition of diethanolamine (DEA) to acrylonitrile.
While this reaction is theoretically straightforward (atom-economical and often solvent-free), scaling it often introduces yield-killing variables such as polymerization, retro-Michael reversion, and thermal runaways. This guide provides the causal logic and protocols necessary to secure high yields (>95%) and purity.
The Chemistry at a Glance
-
Nucleophile (Michael Donor): Diethanolamine (DEA)
-
Electrophile (Michael Acceptor): Acrylonitrile[1]
-
Mechanism: 1,4-conjugate addition (Aza-Michael)[2]
-
Key Constraint: The reaction is reversible (Retro-Michael) and exothermic.
Critical Process Parameters (CPP)
The following parameters are the primary drivers of yield and selectivity.
| Parameter | Recommended Range | Impact on Yield | Scientific Rationale |
| Stoichiometry | 1.0 : 1.05 (DEA : Acrylonitrile) | High | A slight excess of acrylonitrile (5-10%) drives the equilibrium forward. Acrylonitrile is volatile (bp 77°C) and easily removed via vacuum, whereas removing unreacted DEA (bp 268°C) is difficult. |
| Temperature (Addition) | 0°C – 25°C | Critical | High temperatures during addition trigger the retro-Michael reaction and increase the risk of acrylonitrile polymerization (gelation). |
| Temperature (Cook) | 40°C – 60°C | Medium | Moderate heating after addition ensures conversion of the final 5-10%. Exceeding 70°C promotes degradation. |
| Inhibitor | MEHQ (35-45 ppm) | High | Acrylonitrile can radically polymerize. MEHQ (Monomethyl ether hydroquinone) prevents "runaway" polymerization but requires dissolved oxygen to function.[3] |
| Atmosphere | Air (during storage), N2 (during reaction*) | Medium | Nuance: While MEHQ needs O2, the amine is susceptible to oxidation (color formation). Best Practice: Use fresh, inhibited acrylonitrile but run the reaction under a slow N2 sweep to prevent amine oxidation, relying on temperature control to stop polymerization. |
Visualizing the Mechanism & Workflow
Understanding the pathway is essential for troubleshooting. The diagram below illustrates the reaction mechanism and the optimized process workflow.
Caption: Figure 1. Reaction mechanism showing the nucleophilic attack of DEA on Acrylonitrile and the step-by-step process flow to minimize side reactions.
Troubleshooting Guide (FAQ Format)
Scenario A: "My reaction mixture turned into a solid gel or became extremely viscous."
Diagnosis: Acrylonitrile Polymerization.[3] Root Cause:
-
Lack of Inhibition: The inhibitor (MEHQ) in the acrylonitrile was depleted or removed.
-
Overheating: The exotherm was not controlled during addition.
-
Anionic Polymerization: The amine itself can initiate anionic polymerization of acrylonitrile if the temperature spikes.
Corrective Action:
-
Immediate: The batch is likely lost. Do not attempt to distill; solid polymer cannot be recovered.
-
Prevention: Ensure acrylonitrile contains 35-45 ppm MEHQ. Control addition rate strictly so internal temperature never exceeds 25°C.
Scenario B: "I have low yield (60-70%) and significant starting material remains."
Diagnosis: Retro-Michael Reversion / Equilibrium Limit. Root Cause:
-
Reversibility: The aza-Michael reaction is reversible.[4] If the reaction is heated too high (>80°C) or for too long, it reverts to starting materials.
-
Volatilization: If the system is open, acrylonitrile (bp 77°C) may evaporate before reacting.
Corrective Action:
-
Protocol Adjustment: Use a 1.05 - 1.10 molar equivalent of acrylonitrile.
-
Process: Use a reflux condenser during the "cook" phase (40-60°C) to return volatile acrylonitrile to the flask. Do not apply vacuum until conversion is confirmed (via Refractive Index or NMR).
Scenario C: "The product is dark yellow or brown."
Diagnosis: Amine Oxidation. Root Cause: Diethanolamine oxidizes easily in the presence of air at elevated temperatures, forming colored impurities (Schiff bases/enamines).
Corrective Action:
-
Purification: Distill the starting DEA if it is already colored.
-
Atmosphere: Purge the reactor with Nitrogen prior to heating.
-
Chelation: Trace metal ions can catalyze oxidation. Ensure glass-lined or passivated stainless steel reactors are used; avoid iron contact.
Validated Experimental Protocol
Safety Warning: Acrylonitrile is a carcinogen, highly flammable, and toxic by inhalation/skin absorption. All operations must be performed in a fume hood.
Scale: 1.0 Mole Basis
-
Setup:
-
Charging:
-
Add 105.14 g (1.0 mol) Diethanolamine (DEA) to the flask.
-
Start stirring. Cool DEA to 5°C .
-
-
Addition (The Critical Step):
-
Charge 55.7 g (1.05 mol) Acrylonitrile to the dropping funnel.
-
Slowly add acrylonitrile dropwise.
-
Control: Adjust rate so internal temperature does not exceed 25°C . (Expect addition to take 30-60 mins).
-
-
Maturation:
-
Once addition is complete, remove the ice bath.
-
Allow to warm to room temperature (20-25°C) and stir for 1 hour.
-
Heat the mixture to 45°C for 2 hours.
-
-
Validation (IPC - In-Process Control):
-
Check Refractive Index (RI) or H-NMR.
-
Target: Disappearance of the vinyl protons (
5.6–6.2 ppm) from acrylonitrile (excluding the excess).
-
-
Workup:
-
Apply vacuum (10-20 mbar) at 40-50°C to strip off the excess acrylonitrile and any trace water.
-
Yield Expectation: >95% quantitative yield.
-
Appearance: Clear, colorless to pale yellow viscous liquid.
-
References
-
Reaction Mechanism & Kinetics
- Mechanistic insight into the aza-Michael addition.
-
Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.
-
Process Optimization & Catalysis
-
Safety & Handling (Acrylonitrile)
-
PubChem Database. Acrylonitrile - Safety and Hazards.
-
-
Product Data
-
3-(bis(2-hydroxyethyl)amino)propanenitrile (CAS: 4051-55-2).
-
Sources
- 1. vaia.com [vaia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Solving hydrolysis side-reactions in 3-(bis(2-hydroxyethyl)amino)propanenitrile storage
Welcome to the technical support center for 3-(bis(2-hydroxyethyl)amino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of hydrolysis-driven side-reactions during the storage and handling of this compound. Here, we provide in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the stability of 3-(bis(2-hydroxyethyl)amino)propanenitrile.
Q1: What is 3-(bis(2-hydroxyethyl)amino)propanenitrile and why is it susceptible to hydrolysis?
A1: 3-(bis(2-hydroxyethyl)amino)propanenitrile is a molecule containing a tertiary amine, two hydroxyl groups, and a nitrile functional group. Its susceptibility to degradation primarily stems from the nitrile group, which can undergo hydrolysis in the presence of water. This reaction can be catalyzed by either acidic or basic conditions.[1][2] The tertiary amine within the molecule can itself influence the local pH and potentially contribute to autocatalysis.
Q2: What are the primary degradation products of hydrolysis?
A2: The hydrolysis of a nitrile proceeds in two main stages. First, the nitrile group is converted to an amide intermediate, 3-(bis(2-hydroxyethyl)amino)propanamide.[1][2] Under continued hydrolytic conditions (especially with heat), this amide will be further hydrolyzed to the corresponding carboxylic acid, 3-(bis(2-hydroxyethyl)amino)propanoic acid, and ammonia or an ammonium salt.[1][3]
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: To minimize hydrolysis, 3-(bis(2-hydroxyethyl)amino)propanenitrile should be stored under conditions that strictly limit its exposure to moisture and adverse pH.
-
As a Solid: Store in a tightly sealed container made of a non-reactive material (e.g., amber glass, HDPE) in a cool, dry place.[4] The use of a desiccator is highly recommended to control humidity.
-
In Solution: If an aqueous solution is necessary, prepare it fresh. For storage, use an anhydrous aprotic solvent. If an aqueous solution must be stored, it should be kept at a controlled pH (near neutral, if compatible with the application), stored at low temperatures (2-8°C or frozen), and protected from light.
Q4: How does pH affect the stability of the compound in an aqueous solution?
A4: Both acidic and basic conditions can accelerate the hydrolysis of the nitrile group.[1][2][5]
-
Acidic conditions: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[3][5]
-
Basic conditions: The hydroxide ion is a strong nucleophile that can directly attack the nitrile carbon.[2][3] The rate of hydrolysis is generally slowest at a near-neutral pH.
Part 2: Troubleshooting Guide for Hydrolysis Side-Reactions
This section provides a detailed, problem-oriented approach to identifying and solving specific issues encountered during your experiments.
Problem 1: I'm observing a significant drop in the pH of my aqueous stock solution over time.
Analysis: This is a classic indicator of nitrile hydrolysis. The conversion of the nitrile group to a carboxylic acid [3-(bis(2-hydroxyethyl)amino)propanoic acid] releases protons into the solution, thereby lowering the pH.[1] This process can be self-catalyzing, as the increasingly acidic environment can accelerate further hydrolysis.
Solution Workflow:
Caption: Troubleshooting workflow for pH drop in solution.
Recommended Actions:
-
Confirm Degradation: Use an analytical technique like HPLC to confirm the presence of the carboxylic acid degradant.
-
Mitigate:
-
Store aliquots of the solution frozen (-20°C or -80°C) to drastically slow the reaction rate.
-
If freezing is not possible, store at 2-8°C and use within a validated, short timeframe.
-
If your experimental protocol allows, consider using a non-aqueous solvent.
-
If buffering is an option, select a buffer system that can maintain a pH between 6.5-7.5 and is non-reactive with your compound.
-
Problem 2: My HPLC analysis shows new, unidentified peaks appearing in my aged samples.
Analysis: These new peaks are likely the hydrolysis products: the intermediate amide and the final carboxylic acid. The amide will typically be less polar than the final carboxylic acid. A well-designed stability-indicating HPLC method should be able to resolve the parent compound from these degradants.
Solution: Forced Degradation Study To definitively identify these peaks, a forced degradation study is the industry-standard approach.[6][7][8] This involves intentionally stressing the compound under various conditions to generate the degradation products, which can then be used as standards to identify the unknown peaks in your stability samples.
Forced Degradation Pathway Diagram:
Caption: Hydrolysis pathway of 3-(bis(2-hydroxyethyl)amino)propanenitrile.
Recommended Actions:
-
Perform a Forced Degradation Study: Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in ICH guideline Q1A(R2).[6][7] The goal is to achieve 5-20% degradation to ensure degradation products are detectable without excessively breaking down the main component.[6][9]
-
Analyze Samples: Run the stressed samples on your HPLC system. The peaks that appear or grow under hydrolytic (acid/base) conditions are your primary candidates for the amide and carboxylic acid degradants.
-
Peak Identification: Use LC-MS to determine the mass of the new peaks, confirming their identity as the expected hydrolysis products.
Problem 3: How do I design a robust stability study for this compound to establish its shelf-life?
Analysis: A formal stability study is essential for determining a retest period or shelf-life. This involves storing the compound under controlled, long-term conditions and testing it at specific time points. The International Council for Harmonisation (ICH) provides the definitive guidelines for this process.[6][7]
Solution: Designing an ICH-Compliant Stability Study
Key Parameters for a Stability Protocol:
| Parameter | Recommended Condition | Rationale |
| Storage Conditions | Long-Term: 25°C ± 2°C / 60% RH ± 5% RHAccelerated: 40°C ± 2°C / 75% RH ± 5% RH | These are standard ICH conditions to simulate real-world storage and stress the material to predict long-term stability.[7] |
| Time Points | Long-Term: 0, 3, 6, 9, 12, 18, 24 monthsAccelerated: 0, 3, 6 months | Provides sufficient data points to assess degradation trends over time. |
| Tests to Perform | Appearance, Assay (HPLC), Purity/Degradation Products (HPLC), Water Content (Karl Fischer) | A comprehensive test battery to monitor physical and chemical changes. |
| Container Closure | The same system intended for routine storage. | Ensures the study is representative of the actual storage configuration. |
Recommended Actions:
-
Write a Protocol: Document all aspects of the study design, including the parameters in the table above.
-
Use a Validated Method: Ensure the HPLC method used for assay and purity is a validated, stability-indicating method (proven through forced degradation).[8]
-
Execute and Analyze: Place the compound on study and pull samples at the prescribed time points. Analyze the data for any trends, such as a decrease in assay or an increase in specific degradation products.
-
Establish Shelf-Life: Based on the real-time data from the long-term storage condition, establish a retest period during which the compound remains within its quality specifications.
Part 3: Key Experimental Protocols
Protocol 1: Optimal Storage and Handling
-
Receipt and Inspection: Upon receipt, inspect the container for an intact seal.
-
Inert Atmosphere: For maximum long-term stability of the solid, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.
-
Storage Location: Store the tightly sealed container in a dark, ventilated, and cool area, preferably in a desiccator with an active desiccant.[4][10] Ideal temperature is below 30°C.[4]
-
Solution Preparation: When preparing aqueous solutions, use deionized, degassed water. Prepare only the amount needed for immediate use.
-
Solution Storage: If an aqueous solution must be stored, filter it through a 0.22 µm filter into a sterile, sealed container. Store at 2-8°C for short-term use (validate timeframe) or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation for Peak Identification
-
Objective: To generate and identify hydrolysis-related degradation products.
-
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one sample, add 0.1 N HCl. Heat at 60°C.[11] Pull time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: To another sample, add 0.1 N NaOH. Heat at 60°C.[11] Pull time points as above and neutralize with an equivalent amount of HCl before analysis.
-
Control: Maintain an untreated sample at room temperature as a control.
-
Analysis: Analyze all samples by a gradient HPLC-UV method. Compare the chromatograms from the stressed samples to the control. The new peaks generated are your degradation products. Use LC-MS on the most degraded samples to confirm the molecular weights of these new peaks.
References
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass Laboratories. Retrieved from [Link]
-
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
-
Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Guidelines for Chemical Storage. (n.d.). Chapman University. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. veeprho.com [veeprho.com]
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- 10. chapman.edu [chapman.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Comparing reactivity of cyanoethyl diethanolamine vs cyanoethyl ethylamine
An In-depth Technical Guide to the Comparative Reactivity of Cyanoethyl Diethanolamine and Cyanoethyl Ethylamine
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of the reactivity of two key cyanoethylated compounds: N-(2-Cyanoethyl)diethanolamine and N-(2-Cyanoethyl)ethylamine. As valuable intermediates in the synthesis of pharmaceuticals, polymers, and specialty chemicals, a nuanced understanding of their respective chemical behaviors is paramount for researchers, scientists, and drug development professionals.[][2] This document moves beyond a simple recitation of properties to explore the underlying structural and electronic factors that govern their reactivity, supported by proposed experimental frameworks for validation.
Structural and Electronic Profiles: The Foundation of Reactivity
The reactivity of any chemical species is fundamentally dictated by its structure. The primary distinction between Cyanoethyl Diethanolamine (CEDA) and Cyanoethyl Ethylamine (CEEA) lies in the substitution at the nitrogen atom.
-
N-(2-Cyanoethyl)diethanolamine (CEDA) is a tertiary amine . The nitrogen atom is bonded to one cyanoethyl group and two hydroxyethyl groups. The presence of two hydroxyl (-OH) groups introduces possibilities for hydrogen bonding and secondary reactions like esterification.
-
N-(2-Cyanoethyl)ethylamine (CEEA) is a secondary amine . The nitrogen is bonded to one cyanoethyl group, one ethyl group, and one hydrogen atom. This N-H bond is a key reactive site that is absent in CEDA.
This fundamental difference between a tertiary and a secondary amine is the principal driver of their divergent reactivity profiles, particularly concerning nucleophilicity and steric hindrance.[3][4][5]
Caption: Molecular structures of CEDA and CEEA.
Comparative Reactivity Analysis
The reactivity of these molecules can be dissected by examining their primary functional groups: the amine nitrogen and the nitrile (cyano) group.
Nucleophilicity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom makes both molecules effective nucleophiles. However, their efficiency in nucleophilic reactions is governed by a balance of electronic and steric effects.
-
Electronic Effects: Both ethyl and hydroxyethyl groups are electron-donating (inductive effect, +I), which increases the electron density on the nitrogen atom, enhancing its basicity and intrinsic nucleophilicity compared to ammonia.[6]
-
Steric Hindrance: CEDA, as a tertiary amine, presents significantly more steric bulk around the nitrogen atom than CEEA, a secondary amine.[4] This bulk can hinder the nitrogen's ability to attack sterically crowded electrophilic centers.
-
Solvation Effects: In protic solvents, the N-H bond in CEEA allows for hydrogen bonding, which can stabilize the amine. The resulting ammonium ion after protonation is also better stabilized by hydrogen bonding compared to the single-hydrogen ammonium ion from a tertiary amine.[6]
Conclusion on Nucleophilicity: For reactions sensitive to steric hindrance, such as S_N2 alkylations at secondary carbons, CEEA is expected to be the more reactive nucleophile .[3] For reactions with sterically unhindered electrophiles or in gas-phase applications where solvation is not a factor, the difference may be less pronounced, but the inherent accessibility of the lone pair on the secondary amine often leads to faster reaction rates.[3][6]
Reactivity of the Cyanoethyl Group
The cyanoethyl moiety (-CH₂CH₂CN) is a result of a Michael addition (also known as conjugate addition) of the parent amine to acrylonitrile.[7][8][9] This group has its own distinct reactivity.
Caption: Key reaction pathways for cyanoethylated amines.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.[10] The stability towards hydrolysis is not expected to differ dramatically based on the amine structure, as the reaction occurs at the distal cyano group. However, the hydroxyl groups in CEDA could potentially participate in intramolecular catalysis under certain pH conditions, though this is speculative without experimental data.
-
Reduction: The nitrile group can be readily reduced to a primary amine, forming a diamine product. Catalytic hydrogenation using catalysts like Raney Nickel is a common method.[11][12] Both CEDA and CEEA should undergo this reaction effectively, yielding N,N-bis(2-hydroxyethyl)-1,3-propanediamine and N-ethyl-1,3-propanediamine, respectively.
-
De-cyanoethylation: The cyanoethylation reaction is reversible, especially under basic conditions.[8] This process, known as de-cyanoethylation, regenerates the parent amine and acrylonitrile. The stability of the C-N bond may be influenced by the amine's basicity, but both compounds are susceptible to this reversal. This is a critical consideration in applications where the final product is exposed to strong bases.[13]
Unique Reactivity of CEDA's Hydroxyl Groups
The two hydroxyl groups on CEDA provide reactive sites not present in CEEA. These -OH groups can undergo typical alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction to form ethers.
-
Polymerization: The diol structure makes CEDA a potential monomer for the synthesis of polyesters and polyurethanes.
This bifunctionality (tertiary amine and diol) makes CEDA a versatile building block for more complex molecular architectures.
Quantitative Data Summary
| Reaction Type | Expected Relative Reactivity | Rationale |
| Nucleophilic Substitution (S_N2) | CEEA > CEDA | Lower steric hindrance of the secondary amine allows for more efficient attack on electrophilic carbon centers.[3] |
| Protonation (Basicity) | CEDA ≈ CEEA | In aqueous solution, the increased electron-donating effect of two alkyl groups in tertiary amines is offset by poorer solvation of the conjugate acid, making basicity comparable to or slightly less than secondary amines.[4][6] |
| Nitrile Hydrolysis | CEDA ≈ CEEA | The reaction site is remote from the amine center; significant differences are not anticipated under standard conditions. |
| Nitrile Reduction | CEDA ≈ CEEA | The reduction is primarily dependent on the catalyst and reaction conditions, not the amine structure.[11] |
| Esterification/Etherification | CEDA >> CEEA | CEDA possesses two hydroxyl groups available for these reactions, whereas CEEA has none. |
Experimental Protocols for Reactivity Validation
To provide empirical support for the theoretical comparison, the following self-validating experimental protocols are proposed.
Protocol 1: Comparative Nucleophilicity via Alkylation
This experiment quantifies the rate of nucleophilic substitution with a model electrophile.
Objective: To determine the second-order rate constants for the reaction of CEDA and CEEA with methyl iodide.
Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of CEDA, CEEA, and methyl iodide in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated reactor at 25°C, mix equal volumes of the amine solution (either CEDA or CEEA) and the methyl iodide solution. Start a timer immediately.
-
Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a mobile phase containing a strong acid to protonate the unreacted amine.
-
Analysis: Analyze the quenched samples by Reverse-Phase HPLC with UV detection. Monitor the disappearance of the starting amine and the appearance of the quaternary ammonium salt product.
-
Data Processing: Plot the natural logarithm of the amine concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.
Causality & Validation: By running the reactions under identical conditions and using a standardized analytical method, the resulting rate constants provide a direct, quantitative comparison of nucleophilicity. The linearity of the kinetic plot validates the reaction order assumption.
Caption: Workflow for comparative nucleophilicity assay.
Protocol 2: Stability Under Basic Conditions (De-cyanoethylation)
Objective: To compare the stability of CEDA and CEEA towards base-induced elimination.
Methodology:
-
Solution Preparation: Prepare 0.05 M solutions of CEDA and CEEA in a 1 M aqueous sodium hydroxide solution.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 50°C).
-
Sampling & Analysis: At set time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot, neutralize it with HCl, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Monitor the decrease in the parent ion peak for CEDA/CEEA and the appearance of peaks corresponding to diethanolamine/ethylamine and acrylonitrile. Calculate the percentage of degradation over time.
Causality & Validation: This experiment directly measures the susceptibility of the C-N bond to cleavage under basic stress, providing a practical measure of stability relevant to many industrial processes. The identification of degradation products by MS confirms the reaction pathway.
Conclusion and Field Insights
The choice between Cyanoethyl Diethanolamine and Cyanoethyl Ethylamine is not merely one of availability but a critical process design decision based on reactivity.
-
Choose Cyanoethyl Ethylamine (CEEA) when a sterically unhindered and potent nucleophile is required for reactions like alkylation or when the presence of hydroxyl groups is undesirable. Its secondary amine nature also allows for subsequent reactions at the N-H position.
-
Choose Cyanoethyl Diethanolamine (CEDA) when the goal is to introduce a cyanoethyl group alongside two hydroxyl functionalities for subsequent modification, such as in the synthesis of polyesters, non-ionic surfactants, or other complex architectures.[] Its tertiary amine nature makes it less reactive in S_N2 reactions but provides a stable basic core.
Understanding these fundamental differences in reactivity allows for the rational design of synthetic routes, optimization of reaction conditions, and prevention of unwanted side reactions, ultimately leading to more efficient and robust chemical processes.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Michael Addition Reaction for Diethyl bis(2-cyanoethyl)malonate Synthesis.
- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology.
- Bruson, H. L. (n.d.). Cyanoethylation. Organic Reactions.
- Wikipedia. (n.d.). Cyanoethylation.
- Quora. (2019). Which one is more reactive, primary, secondary, or tertiary amine?.
- Wikipedia. (n.d.). Michael addition reaction.
- ResearchGate. (n.d.). Cyanoethylations and Michael additions.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Google Patents. (n.d.). US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl).
- BOC Sciences. (n.d.). CAS 17209-72-2 (N-(2-Cyanoethyl)diethanolamine).
- ResearchGate. (2015). Polymer support oligonucleotide synthesis XVIII1.2: Use of ??-cyanoethyi-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Xin Guang Chemistry. (2024). Comparison of the basicity of tertiary amines and secondary amines and primary amines.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
- Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines.
- MSU Chemistry. (n.d.). Amine Reactivity.
- Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.
- Google Patents. (n.d.). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.
- ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism.
- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.
- BDMAEE. (n.d.). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals.
- Google Patents. (n.d.). US2382036A - Bis(2-cyanoethyl) ether and process for making same.
Sources
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- 4. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]
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- 12. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
A Comparative Guide to Reference Standards for the Purity Analysis of 3-(bis(2-hydroxyethyl)amino)propanenitrile
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the purity analysis of 3-(bis(2-hydroxyethyl)amino)propanenitrile (CAS: 17209-72-2), a molecule with applications as an intermediate in organic synthesis.[1] We will explore the nuances of selecting an appropriate reference standard in the absence of a dedicated pharmacopeial-grade material and compare the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which a sample is compared, ensuring the identity, strength, quality, and purity of the substance. For many well-established compounds, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide primary reference standards.[1] However, for less common or novel compounds like 3-(bis(2-hydroxyethyl)amino)propanenitrile, a dedicated pharmacopeial standard is often unavailable. In such cases, a well-characterized in-house or working standard is indispensable.[1][2]
The process of qualifying a working standard involves sourcing a high-purity batch of the material and thoroughly characterizing it to confirm its identity and establish its purity.[2][3] This qualification is crucial as the accuracy of all subsequent purity analyses will be contingent on the quality of this working standard.
Understanding Potential Impurities
A critical aspect of purity analysis is the identification of potential impurities. The most common synthetic route to 3-(bis(2-hydroxyethyl)amino)propanenitrile is the cyanoethylation of diethanolamine with acrylonitrile.[4][5][6] This reaction, while generally efficient, can lead to several process-related impurities and degradation products.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual diethanolamine and acrylonitrile.
-
Byproducts of Acrylonitrile: Polymerization of acrylonitrile can occur, especially under inappropriate reaction conditions.[7]
-
Side-Reaction Products: While the primary reaction is the addition to the amine, side reactions can occur.
Potential Degradation Products:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would initially form the corresponding amide, 3-(bis(2-hydroxyethyl)amino)propanamide, and subsequently the carboxylic acid, 3-(bis(2-hydroxyethyl)amino)propanoic acid.[8][9][10][11]
-
Oxidation Products: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The primary alcohol groups could also be oxidized to aldehydes or carboxylic acids under certain conditions.[12][13][14][15]
-
Thermal Degradation Products: At elevated temperatures, aminopropionitriles can undergo complex degradation pathways, including the elimination of hydrogen cyanide.[7][16][17]
Forced degradation studies are a systematic way to investigate these potential degradation pathways by subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light).[18]
Comparison of Analytical Methods for Purity Analysis
The choice of analytical methodology is paramount for accurate purity determination. For a polar, non-volatile compound like 3-(bis(2-hydroxyethyl)amino)propanenitrile, HPLC and GC are the most suitable techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to the Analyte | Highly suitable due to the polar and non-volatile nature of the analyte. | Requires derivatization to increase volatility and reduce polarity.[19] |
| Detection | UV-Vis is the most common detector. Since the analyte lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for high sensitivity.[2] Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) can also be used. | Flame Ionization Detection (FID) is a universal detector for organic compounds. Mass Spectrometry (MS) provides structural information for impurity identification. |
| Potential Impurity Detection | Can readily detect non-volatile impurities such as starting materials, hydrolysis products, and polymers. | Can detect volatile and semi-volatile impurities. Derivatization may alter or obscure some impurities. |
| Method Development Complexity | Moderate. Requires careful selection of column, mobile phase, and detector. Method development for polar compounds can be challenging. | High. Derivatization adds a significant step to the sample preparation and method development process. |
Experimental Protocols
Establishing a Working Reference Standard
The qualification of an in-house working standard is a critical first step.
Caption: Workflow for qualifying an in-house working standard.
Protocol for Working Standard Qualification:
-
Source a High-Purity Batch: Obtain a batch of 3-(bis(2-hydroxyethyl)amino)propanenitrile with the highest possible purity from a reputable commercial supplier. A certificate of analysis (CoA) should be requested.[20][21]
-
Confirm Identity:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight.
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (hydroxyl, nitrile, amine).
-
-
Determine Purity by Orthogonal Methods:
-
HPLC-UV/ELSD/RID: Develop a stability-indicating HPLC method to separate the main component from any impurities.
-
GC-FID (with derivatization): Develop a GC method to assess for volatile impurities.
-
Karl Fischer Titration: Determine the water content.
-
Thermogravimetric Analysis (TGA): Determine the content of residual non-aqueous volatiles.
-
Quantitative NMR (qNMR): Use a certified internal standard to determine the absolute purity.[12][22][23]
-
-
Assign a Purity Value: Based on the data from the orthogonal methods, assign a purity value to the working standard.
-
Documentation and Storage: Create a comprehensive certificate of analysis for the in-house standard and store it under appropriate, controlled conditions to ensure its stability.[24]
HPLC Method for Purity Analysis
Caption: General workflow for HPLC purity analysis.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. Due to the polar nature of the analyte, a reversed-phase method with a polar-modified C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column would be a good starting point. A buffered aqueous phase with an organic modifier like acetonitrile is common.
-
Standard Solution Preparation: Accurately weigh the qualified working standard and dissolve it in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Sample Solution Preparation: Accurately weigh the sample to be tested and dissolve it in the same diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions (Example):
-
Column: Polar-embedded C18 or HILIC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a low wavelength (e.g., 205 nm) or ELSD/RID.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram, taking into account the concentrations of both solutions. Identify and quantify any impurities by their relative retention times and peak areas.
GC Method for Purity Analysis (with Derivatization)
Step-by-Step GC Protocol:
-
Derivatization Reagent: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing hydroxyl and amine groups.
-
Standard and Sample Preparation (Derivatization):
-
Accurately weigh the working standard and the sample into separate reaction vials.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatization reagent.
-
Heat the vials at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
-
-
Chromatographic Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).
-
Injector Temperature: 280 °C.
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL (split injection).
-
-
Analysis: Inject the derivatized standard and sample solutions.
-
Data Analysis: Calculate the purity based on the peak area percentages from the FID signal, assuming a response factor of 1 for all components, or by using a relative response factor determined from the analysis of known impurities.
Conclusion
The purity analysis of 3-(bis(2-hydroxyethyl)amino)propanenitrile requires a systematic approach, beginning with the crucial step of qualifying a high-purity material as a working reference standard. Both HPLC and GC are powerful techniques for purity determination, with HPLC being more direct for this polar, non-volatile compound, while GC with derivatization can provide valuable information on volatile impurities. The choice between these methods will depend on the specific impurities of interest and the available instrumentation. A thorough understanding of the potential process-related impurities and degradation products is essential for developing robust, stability-indicating analytical methods.
References
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The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Retrieved from [Link]
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Nitrile to Acid - Common Conditions. Retrieved from [Link]
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Qualification of Pharmaceutical Working Standards - Veeprho. (2020, August 28). Retrieved from [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Retrieved from [Link]
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Acidic Hydrolysis of Nitriles - BYJU'S. Retrieved from [Link]
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Understanding the Difference Between Working Standards and Reference Standards in Biopharma - BioPharma Consulting Group. Retrieved from [Link]
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How Do You Prepare Reference Standards and Solutions? - Spectroscopy Online. (2015, April 1). Retrieved from [Link]
-
SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards - Pharmaceutical Information. (2024, November 27). Retrieved from [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (2025, August 5). Retrieved from [Link]
-
3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem. Retrieved from [Link]
-
Primary Vs Secondary Reference Standards In GMP Labs - GMP Insiders. Retrieved from [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline. (2012, April 15). Retrieved from [Link]
-
Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. Retrieved from [Link]
-
Reference Standard vs Working Standard - ResolveMass Laboratories Inc. (2026, January 31). Retrieved from [Link]
-
23.11: Oxidation of Amines - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
-
Oxidation of primary, secondary and tertiary amines. - ResearchGate. Retrieved from [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Retrieved from [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. (2025, April 14). Retrieved from [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Cyanoethylation - Wikipedia. Retrieved from [Link]
-
Cyanoethylation – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood - Organic Syntheses Procedure. Retrieved from [Link]
-
Cyanoethylation - Organic Reactions. Retrieved from [Link]
-
Propanenitrile, 3-[bis(2-hydroxyethyl)amino]- - Substance Details - SRS | US EPA. Retrieved from [Link]
- EP0474411A1 - Production of diethanolamine derivatives and their intermediates - Google Patents.
-
Thermal degradation of 18 amino acids during pyrolytic processes - PMC. (2024, November 25). Retrieved from [Link]
-
the preparation of nitriles - Chemguide. Retrieved from [Link]
-
The Thermal Degradation of Polyacrylonitrile - e-Publications@Marquette. Retrieved from [Link]
- EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents.
-
Thermal degradation of polymers at high temperatures - NIST Technical Series Publications. Retrieved from [Link]
-
Mechanistic pathways for the thermal degradation of PAN and reactions... - ResearchGate. Retrieved from [Link]
- US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl) - Google Patents.
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Spectroscopic Characterization of Impurities in 3-(bis(2-hydroxyethyl)amino)propanenitrile: A Comparative Analytical Guide
Executive Summary
Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (CAS: 17209-72-2), hereafter referred to as BHEAP , is a critical intermediate synthesized via the Michael addition of diethanolamine (DEA) to acrylonitrile. It serves as a precursor for azo dyes, pharmaceutical intermediates (e.g., cephalosporins), and functionalized polymers.
The purity of BHEAP is governed by the kinetic competition between N-alkylation (desired) and O-alkylation (impurity), as well as the thermodynamic stability of the nitrile group. This guide compares the efficacy of High-Field NMR , LC-MS , and Headspace GC-MS in characterizing these impurities.
Key Insight: While LC-MS offers superior sensitivity for trace quantitation, NMR is the only definitive method for structural elucidation of regioisomers (N- vs. O-alkylation) , which is critical for process optimization.
Part 1: Impurity Genesis & Structural Logic
To characterize impurities, one must first understand their origin. The synthesis of BHEAP involves the nucleophilic attack of the secondary amine of DEA on the
The Impurity Landscape
-
Residual Reactants: Unreacted Acrylonitrile (highly toxic, genotoxic) and Diethanolamine .
-
Regioisomers (O-Alkylation): Under high temperatures or basic catalysis, the hydroxyl group of DEA competes with the amine, forming ethers (O-alkylated byproducts).
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, forming the corresponding amide and carboxylic acid .
-
Retro-Michael Products: BHEAP is thermally unstable; heating can reverse the reaction, releasing free acrylonitrile.
Visualization: Reaction & Impurity Pathways
Figure 1: Reaction pathways showing the genesis of N-alkylated target versus O-alkylated and hydrolysis impurities.
Part 2: Comparative Analysis of Characterization Methods
This section objectively compares analytical techniques. No single method provides a complete profile; a combinatorial approach is required.
Table 1: Performance Matrix
| Feature | High-Field NMR (1H/13C) | LC-MS (ESI-QTOF) | Headspace GC-MS |
| Primary Use | Structural Elucidation, Regioisomer Ratio | Trace Quantitation, Impurity Profiling | Residual Solvent/Reactant Analysis |
| Target Analyte | BHEAP, O-alkylated isomers | Hydrolysis products, Oligomers | Acrylonitrile (Genotoxic) |
| Sensitivity | Low ( | High (ppb - ppm range) | High (ppm range) |
| Specificity | Excellent (Chemical Shift logic) | Excellent (Mass/Charge ratio) | Good (Retention Time + MS) |
| Limitations | Cannot detect trace acrylonitrile | Matrix suppression; Ionization variance | Thermal degradation of BHEAP in injector |
Deep Dive: The NMR Advantage for Regioisomers
While LC-MS is more sensitive, it often struggles to distinguish between N-alkylated and O-alkylated isomers without extensive method development, as they have identical masses (
-
N-Alkylation (Target): The methylene protons
to the nitrogen ( ) typically appear upfield (2.6 – 3.0 ppm). -
O-Alkylation (Impurity): The methylene protons
to the oxygen ( ) are significantly deshielded, shifting downfield (3.5 – 3.8 ppm). -
Cyano Effect: The propionitrile group (
) adds a distinct triplet pattern. In O-alkylation, the ether linkage changes the magnetic environment of the ethylene backbone significantly compared to the amine linkage.
Deep Dive: The GC-MS Thermal Risk
Critical Warning: Direct injection GC-MS is not recommended for BHEAP purity profiling. The injector port temperature (typically 200°C+) can trigger a Retro-Michael reaction , decomposing BHEAP back into DEA and Acrylonitrile.
-
Consequence: False positive reporting of high Acrylonitrile levels.
-
Solution: Use Headspace GC with a lower equilibration temperature or LC-MS for non-volatile profiling.
Part 3: Experimental Protocols
Protocol A: NMR Characterization (Structural Validation)
Objective: To quantify the ratio of N-alkylation to O-alkylation.
-
Sample Preparation: Dissolve 20 mg of BHEAP in 0.6 mL of DMSO-d6 or D2O .
-
Note: DMSO-d6 is preferred to prevent hydroxyl proton exchange, allowing observation of -OH signals if needed.
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: Standard 1H with 30° pulse angle.
-
Scans: 16 (minimum) to 64 (for minor impurities).
-
Delay (d1): Set to
5 seconds to ensure full relaxation of nitrile-adjacent protons.
-
-
Analysis:
-
Integrate the triplet at
ppm ( , Target). -
Look for impurity triplets at
ppm ( , Impurity). -
Calculation: Mol% Impurity =
.
-
Protocol B: LC-MS Impurity Profiling (Trace Analysis)
Objective: To detect hydrolysis products and trace DEA.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use phosphate buffers; incompatible with MS).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar DEA).
-
1-8 min: 5%
60% B. -
8-10 min: 60%
95% B (Wash).
-
-
Detection (ESI+):
-
Scan Range:
50 – 500. -
Target Mass (BHEAP):
. -
Hydrolysis (Amide):
. -
Hydrolysis (Acid):
.
-
Part 4: Analytical Decision Workflow
This diagram guides the researcher to the correct method based on the specific impurity of concern.
Figure 2: Analytical decision matrix for selecting the optimal characterization technique.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96132, Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-. Retrieved from [Link]
-
Rebane, R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
SIELC Technologies. Separation of Propanenitrile derivatives on HPLC. Retrieved from [Link]
-
U.S. EPA. Acrylonitrile Hazard Summary and Impurity Profile. Retrieved from [Link]
A Senior Application Scientist's Guide to Solvent Extraction of 3-(bis(2-hydroxyethyl)amino)propanenitrile: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient isolation and purification of synthetic intermediates is a critical step in the chemical workflow. This guide provides an in-depth comparison of solvent extraction efficiencies for 3-(bis(2-hydroxyethyl)amino)propanenitrile, a polar molecule incorporating tertiary amine, hydroxyl, and nitrile functionalities. By understanding the interplay of solvent properties, pH, and the inherent polarity of the target molecule, researchers can optimize purification protocols, leading to higher yields and purity.
Understanding the Molecule: 3-(bis(2-hydroxyethyl)amino)propanenitrile
3-(bis(2-hydroxyethyl)amino)propanenitrile possesses a unique combination of functional groups that dictate its solubility and partitioning behavior in liquid-liquid extraction (LLE).[1][2] The two hydroxyl groups and the tertiary amine are capable of hydrogen bonding, rendering the molecule highly polar and generally hydrophilic.[3] The nitrile group also contributes to the molecule's polarity. This inherent polarity presents a challenge for extraction from aqueous solutions into common organic solvents.
The Core Principles of Liquid-Liquid Extraction (LLE)
LLE is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4] The efficiency of this process is quantified by the partition coefficient (P) or distribution coefficient (D), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.[5]
-
Partition Coefficient (P): Refers to the ratio for a single, un-ionized species.
-
Distribution Coefficient (D): Accounts for all forms of the compound (ionized and un-ionized) and is therefore pH-dependent for ionizable molecules like amines.[5]
A higher D value indicates a greater preference for the organic phase and thus more efficient extraction from the aqueous phase.
The Critical Role of pH in Extracting Amines
The tertiary amine in 3-(bis(2-hydroxyethyl)amino)propanenitrile is basic and can be protonated at acidic pH to form a water-soluble ammonium salt. This property is the key to manipulating its solubility and achieving efficient extraction.[6][7]
-
Acidic Conditions (Low pH): The amine is protonated (R₃N + H⁺ ⇌ R₃NH⁺), making the molecule ionic and highly soluble in the aqueous phase. This is unfavorable for extraction into a nonpolar organic solvent.
-
Basic Conditions (High pH): The amine is in its free base, uncharged form (R₃N). This reduces its polarity and increases its solubility in organic solvents, thereby increasing the distribution coefficient and favoring extraction.[6]
Therefore, adjusting the pH of the aqueous phase to basic conditions is a critical first step in enhancing the extraction efficiency of this compound.
Comparative Analysis of Solvent Systems
| Solvent System | Polarity Index | Expected Efficiency | Rationale |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A versatile solvent that can dissolve a wide range of organic compounds. Its moderate polarity makes it a good candidate for extracting our target molecule, especially at basic pH. |
| Ethyl Acetate | 4.4 | Moderate | Less polar than DCM, but still a common extraction solvent. Its ability to act as a hydrogen bond acceptor may aid in solvating the hydroxyl groups. Efficiency is highly dependent on pH control. |
| n-Butanol | 4.0 | High | A more polar solvent that is partially miscible with water. This property can enhance the extraction of polar molecules. However, the partial miscibility can lead to emulsions and make phase separation challenging. |
| Chloroform | 4.1 | Moderate to High | Similar in polarity to DCM, chloroform is also an effective solvent for a variety of organic compounds. Its use is often debated due to safety concerns. |
| Toluene | 2.4 | Low | A nonpolar solvent that is unlikely to be effective on its own for extracting such a polar molecule, even at high pH. |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | Moderate | A good alternative to ethyl acetate with lower water solubility, which can improve phase separation. |
Key Insight: For a highly polar molecule like 3-(bis(2-hydroxyethyl)amino)propanenitrile, a more polar extraction solvent is generally preferred. However, the trade-off can be increased mutual solubility with water, leading to potential issues with phase separation and product loss in the aqueous layer. Therefore, a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, combined with careful pH control, often provides the optimal balance.
Enhancing Extraction Efficiency: Advanced Techniques
For particularly challenging extractions where the distribution coefficient remains low even with pH adjustment, several strategies can be employed:
-
Salting Out: The addition of a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase increases its polarity and ionic strength. This decreases the solubility of the organic target molecule in the aqueous phase, driving it into the organic solvent and increasing the extraction efficiency.
-
Ion-Pair Extraction: In cases where pH adjustment is not feasible or insufficient, an ion-pairing agent can be added. For a protonated amine (at acidic pH), a lipophilic counter-ion can be introduced to form a neutral, organic-soluble ion pair that can be extracted into a nonpolar solvent.[9]
-
Continuous Liquid-Liquid Extraction: For compounds with very low distribution coefficients, a continuous extraction apparatus can be used. This method involves the continuous flow of the extraction solvent through the aqueous phase, allowing for the gradual and complete extraction of the target compound over time.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the solvent extraction of 3-(bis(2-hydroxyethyl)amino)propanenitrile from an aqueous reaction mixture.
Materials:
-
Aqueous solution containing 3-(bis(2-hydroxyethyl)amino)propanenitrile
-
Selected organic solvent (e.g., Dichloromethane)
-
Sodium hydroxide solution (e.g., 1M NaOH)
-
Sodium chloride (optional, for salting out)
-
Separatory funnel
-
pH paper or pH meter
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
pH Adjustment:
-
Transfer the aqueous solution containing the product to a separatory funnel.
-
Slowly add 1M NaOH solution while monitoring the pH. Adjust the pH to >10 to ensure the amine is in its free base form.
-
-
Extraction:
-
Add a volume of the organic solvent (e.g., dichloromethane) equal to the volume of the aqueous phase to the separatory funnel.
-
Stopper the funnel and invert it, venting frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the compound.
-
Allow the layers to separate completely.
-
-
Phase Separation:
-
Carefully drain the lower organic layer into a clean, dry flask.
-
Repeat the extraction step with fresh organic solvent at least two more times to maximize recovery. Combine all organic extracts.
-
-
Washing (Optional):
-
To remove any residual water-soluble impurities, the combined organic extracts can be washed with a saturated NaCl solution (brine).
-
-
Drying:
-
Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-(bis(2-hydroxyethyl)amino)propanenitrile.
-
Visualizing the Workflow
Caption: Experimental workflow for the solvent extraction of 3-(bis(2-hydroxyethyl)amino)propanenitrile.
Conclusion and Recommendations
The efficient solvent extraction of the highly polar molecule 3-(bis(2-hydroxyethyl)amino)propanenitrile from aqueous solutions is achievable through the careful selection of an appropriate organic solvent and, most critically, the manipulation of the aqueous phase pH.
Recommendations:
-
Prioritize pH Control: Always adjust the aqueous phase to a pH greater than 10 before extraction to ensure the tertiary amine is in its free base form.
-
Solvent Selection: Begin with a moderately polar solvent like dichloromethane or ethyl acetate. For challenging separations, consider more polar solvents like n-butanol, but be prepared for potential emulsion formation.
-
Multiple Extractions: Perform at least three extractions to ensure a high recovery of the product.
-
Consider Salting Out: For reaction mixtures with a high water content, the addition of a salt can significantly improve extraction efficiency.
By applying these principles and methodologies, researchers can develop robust and efficient purification protocols for 3-(bis(2-hydroxyethyl)amino)propanenitrile and other similarly structured polar molecules.
References
-
TutorChase. (n.d.). 25.2.3 Factors Affecting the Partition Coefficient (Kpc). Retrieved from [Link]
-
Klamt, A., et al. (2011). Prediction of partition and distribution coefficients in various solvent pairs with COSMO-RS. Journal of Computer-Aided Molecular Design, 25(6), 531-540. Retrieved from [Link]
-
Wikipedia. (2024). Partition coefficient. Retrieved from [Link]
-
Feringa, B. L., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(9), 6037-6043. Retrieved from [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
YouTube. (2021). Intro to Liquid-Liquid Extraction. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
Operational Safety Guide: Handling Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
Executive Safety Summary
Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (also known as 3-[Bis(2-hydroxyethyl)amino]propionitrile) presents a dual-hazard profile characteristic of bifunctional molecules. It combines the acute toxicity risks of nitriles with the corrosive/irritant properties of alkanolamines .
Effective safety management requires acknowledging that this molecule is not just a passive solvent but a reactive intermediate. The nitrile moiety (-CN) poses a latent risk of cyanide liberation under metabolic or extreme chemical stress (strong acids/oxidizers), while the amine functionality contributes to significant ocular and cutaneous toxicity.
Critical Directive: Treat this compound as a Severe Eye Irritant and a Potential Skin Sensitizer . All handling must occur within a controlled engineering environment (Fume Hood).
Risk Assessment & Hazard Identification
To understand the safety protocols, we must deconstruct the molecule’s reactivity:
| Functional Group | Hazard Mechanism | Physiological Impact |
| Nitrile (-C≡N) | Metabolic activation (Cytochrome P450) can theoretically release cyanide ions (CN⁻), though less readily than aliphatic nitriles. Chemical hydrolysis releases ammonia. | Cellular hypoxia (systemic toxicity), headache, dizziness, nausea. |
| Tertiary Amine (R₃N) | Basic nitrogen acts as a proton acceptor, causing saponification of lipids in cell membranes. | Severe Eye Damage (Category 1) , skin irritation, and potential respiratory tract inflammation.[1] |
| Hydroxyl Groups (-OH) | Increases water solubility, facilitating rapid absorption through mucous membranes and moist skin. | Enhances systemic uptake of the toxic nitrile moiety. |
GHS Classification Summary:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
-
Skin Corrosion/Irritation: Category 2.
-
Serious Eye Damage: Category 1 (Risk of irreversible corneal damage).
-
Target Organ Toxicity: Respiratory irritation (H335).
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE based on the operational scale. Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged immersion.
PPE Selection Logic
Figure 1: Decision tree for selecting appropriate PPE based on operational risk.
Detailed PPE Specifications
| Component | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) |
| Hand Protection | Double-gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (minimum 5-8 mil). Rationale: Outer glove protects against splash; inner glove allows safe removal. | Laminate (Silver Shield/4H) or Butyl Rubber . Rationale: Nitriles can permeate standard rubber over time; Laminates provide >4hr breakthrough protection. |
| Eye Protection | Chemical Splash Goggles (Unvented). Safety glasses are NOT permitted due to liquid splash risk. | Face Shield worn over Splash Goggles. |
| Body Protection | Standard Cotton Lab Coat (Buttoned). Long pants, closed-toe leather/composite shoes. | Chemical-Resistant Apron (Tychem or PVC) + Sleeve covers. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm). | Full-face respirator with Organic Vapor (OV) cartridges if hood work is impossible. |
Operational Protocols
A. Receipt and Storage
-
Inspection: Upon receipt, verify the container integrity. Ensure the cap is a chemically resistant polymer (Phenolic or Polypropylene) with a PTFE liner.
-
Storage Conditions:
-
Store in a cool, dry, well-ventilated area .
-
Segregation: Keep separate from Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Acids (e.g., HCl, H₂SO₄). Acid contact can hydrolyze the nitrile or protonate the amine, generating heat.
-
Hygroscopy: The hydroxyl groups make this compound hygroscopic. Store under an inert atmosphere (Nitrogen/Argon) if possible to maintain purity.
-
B. Weighing and Transfer
Context: This compound is typically a viscous liquid or low-melting solid.
-
Engineering Control: Perform all transfers inside a certified Fume Hood.
-
Technique:
-
Do not pour directly from the stock bottle if full. Use a disposable glass pipette or a chemically resistant syringe (Polypropylene/Glass) to withdraw the aliquot.
-
Viscosity Management: If the material is too viscous, gently warm the container (water bath < 40°C) to facilitate transfer. Do not use open flame.
-
-
Containment: Place the receiving vessel (flask/vial) in a secondary container (tray) during transfer to catch drips.
C. Reaction Setup
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidative degradation of the amine.
-
Thermal Control: If heating is required, use a silicone oil bath or heating block with a temperature probe. Avoid oil baths >150°C to prevent thermal decomposition of the nitrile group, which can release toxic fumes (NOx, HCN).
Emergency Response Protocols
Spill Response Workflow
Figure 2: Step-by-step workflow for managing chemical spills.
First Aid Measures
-
Eye Contact (CRITICAL): Immediately flush with tepid water at an eyewash station for at least 15 minutes . Hold eyelids open. Seek immediate medical attention (Ophthalmologist).
-
Skin Contact: Remove contaminated clothing.[1][4][5][6] Wash skin thoroughly with soap and water.[1] Do not use solvents (ethanol/acetone) as they may increase skin absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the corrosive nature of the amine.[6] Contact Poison Control immediately.[4]
Waste Disposal Strategy
Self-Validating Disposal System: Never dispose of this chemical down the drain. The amine group is toxic to aquatic life, and the nitrile group is a regulated hazardous waste.
-
Segregation:
-
Classify as Organic Basic Waste (due to the amine).
-
Do not mix with Acid Waste streams (exothermic reaction risk).
-
Do not mix with Oxidizing Waste streams (fire/explosion risk).
-
-
Containerization:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Label clearly: "Hazardous Waste: Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-. Toxic, Irritant."[2]
-
-
Deactivation (Optional for Trace Amounts):
-
Glassware can be rinsed with a dilute acidic solution (e.g., 5% Citric Acid) to protonate the amine and solubilize residues before final washing. Collect these rinses as hazardous waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87532, 3-[Bis(2-hydroxyethyl)amino]propanenitrile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-[bis(2-hydroxyethyl)amino]propanenitrile - Hazards and Classification.[2][7][8] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. Propanenitrile, 3-((2-hydroxyethyl)(3-methylphenyl)amino)- | C12H16N2O | CID 67077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- | C7H14N2O2 | CID 96132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
